

Albonoursin comparative cytotoxicity cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Albonoursin

CAS No.: 1222-90-8

Cat. No.: S517858

[Get Quote](#)

Cytotoxicity Data of Albonoursin Analogs

Guided by genome mining, researchers recently isolated five new **albonoursin** analogs, named **albocandins A–E**, from *Streptomyces* sp. YINM00030 [1] [2] [3]. Among these, **albocandin C** and **albocandin D** demonstrated cytotoxic activity against several human cancer cell lines [1] [2].

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for these two compounds. A lower IC₅₀ value indicates higher potency.

Cancer Cell Line	Cell Line Origin	Albocandin C IC ₅₀ (μM)	Albocandin D IC ₅₀ (μM)
HL-60	Human leukemia	3.50 – 32.66 μM	3.50 – 32.66 μM
A-549	Human lung carcinoma	3.50 – 32.66 μM	3.50 – 32.66 μM
SMMC-7721	Human liver carcinoma	3.50 – 32.66 μM	3.50 – 32.66 μM
MDA-MB-231	Human breast adenocarcinoma	3.50 – 32.66 μM	3.50 – 32.66 μM
SW480	Human colon adenocarcinoma	3.50 – 32.66 μM	3.50 – 32.66 μM

Note: The study reported the IC_{50} values for albocandins C and D as a range across the five cell lines, without specifying individual values for each line [1] [2] [3].

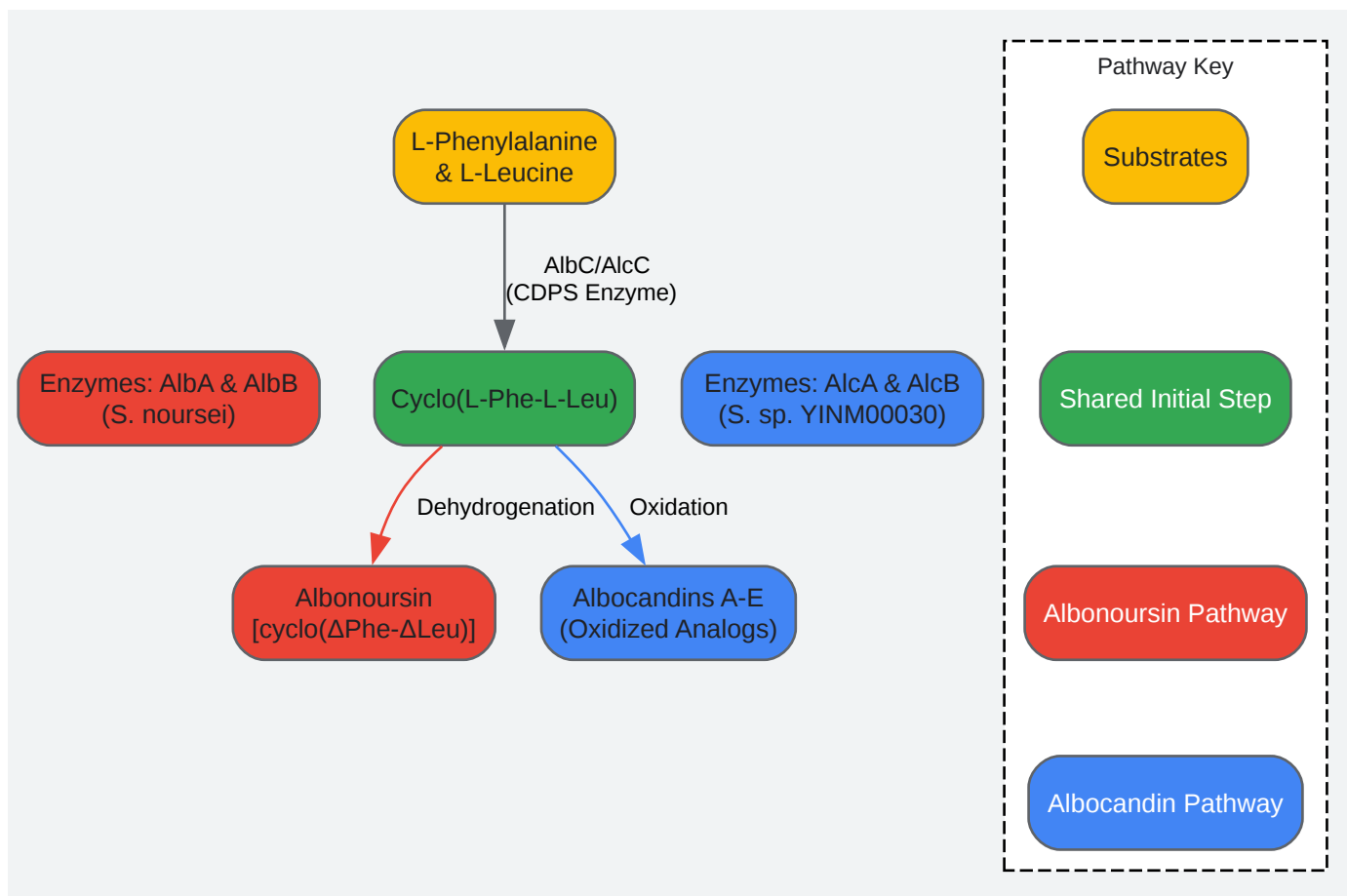
Experimental Methodology

The cytotoxicity data for the albocandins was generated using a standardized in vitro assay. Here are the key experimental details:

- **Core Assay Principle:** The **MTT assay** was used to determine cell viability [2]. This colorimetric method measures the activity of mitochondrial enzymes. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals; the amount of formazan produced is proportional to the number of living cells [4] [5].
- **Key Procedure:**
 - **Cell Culturing:** Human cancer cells are seeded in 96-well microtiter plates and allowed to adhere overnight [6] [5].
 - **Compound Treatment:** Serial dilutions of the test compounds (e.g., albocandins) are added to the wells and incubated for a defined period (commonly 48-72 hours) [6] [5].
 - **Viability Measurement:** MTT reagent is added. After incubation, the formazan crystals are dissolved in a solvent like DMSO [5].
 - **Data Analysis:** The absorbance of the solution is measured at around 570 nm. The percentage of cell viability is calculated by comparing the absorbance of treated wells to untreated control wells. The IC_{50} value is then extrapolated from a dose-response curve [6] [7].

Biosynthesis and Relationship to Albonoursin

Albonoursin and the albocandins are all 2,5-diketopiperazine (DKP) compounds. The following diagram illustrates the shared and distinct elements in their biosynthesis pathways, which explains their structural relationship.



[Click to download full resolution via product page](#)

The diagram shows that **albonoursin** and the albocandins are biosynthesized from the same precursor, **cyclo(L-Phe-L-Leu)**, but are modified by different oxidase enzymes in their respective *Streptomyces* strains, leading to distinct final products [2] [8] [9].

Interpretation and Further Research

- **Activity of New Analogs:** The discovery of albocandins C and D shows that the **albonoursin** scaffold can yield new compounds with potent and selective cytotoxicity, particularly against **lung (A-549)** and **colon (SW480) cancer cell lines** [2].
- **Comparative Data Gap:** A direct, side-by-side cytotoxicity comparison between **albonoursin** and these new analogs in the same laboratory study is not available in the searched literature. The gene cluster for albocandins is distinct from the original **albonoursin** cluster, suggesting these are novel entities rather than direct equivalents [2].

To conduct a thorough comparative analysis, you may need to:

- **Consult older primary literature** on **albonoursin** itself for its specific IC₅₀ values.
- Explore **patent databases** or later-phase research publications, which might contain head-to-head comparison data for drug development purposes.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Genome mining of albocandins A–E from Streptomyces sp. YINM00030 [pubs.rsc.org]
2. Genome mining of albocandins A–E from Streptomyces sp. ... [pmc.ncbi.nlm.nih.gov]
3. Genome mining of albocandins A-E from Streptomyces sp. ... [pubmed.ncbi.nlm.nih.gov]
4. In Vitro Cytotoxicity and Cell Viability Assays: Principles... | IntechOpen [intechopen.com]
5. Activities of Certain Medicinal Plants on Different Cytotoxic ... Cancer [pmc.ncbi.nlm.nih.gov]
6. Comparison of Cytotoxic Activity of Anticancer Drugs ... [pmc.ncbi.nlm.nih.gov]
7. A comparison of association methods for cytotoxicity ... [frontiersin.org]
8. The albonoursin gene Cluster of *S. noursei* biosynthesis ... [pubmed.ncbi.nlm.nih.gov]
9. Cyclodipeptide oxidase is an enzyme filament [semanticscholar.org]

To cite this document: Smolecule. [Albonoursin comparative cytotoxicity cancer cell lines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517858#albonoursin-comparative-cytotoxicity-cancer-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com